18-Rabieta-8,11,13-triene-4,15-diol

Natural Product Chemistry Diterpenoid Research Structure-Activity Relationship

This 18-nor norditerpenoid is distinguished by the absence of a methyl group at C-18, differentiating it from common C20 abietane analogs. Isolated from Larix kaempferi, it is an indispensable reference standard for HPLC-MS/GC-MS identification and chemotaxonomic authentication of Pinaceae species. Its unique structure makes it a critical molecular probe for structure-activity relationship (SAR) studies.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
Cat. No. B12117188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Rabieta-8,11,13-triene-4,15-diol
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O
InChIInChI=1S/C19H28O2/c1-17(2,20)14-7-8-15-13(12-14)6-9-16-18(15,3)10-5-11-19(16,4)21/h7-8,12,16,20-21H,5-6,9-11H2,1-4H3
InChIKeyNYEXXEJYGVAGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Rabieta-8,11,13-triene-4,15-diol (18-Norabieta-8,11,13-triene-4,15-diol) Procurement Guide: A Norditerpenoid for Specialized Research Applications


18-Rabieta-8,11,13-triene-4,15-diol, formally known as 18-Norabieta-8,11,13-triene-4,15-diol (CAS: 203455-81-6), is a naturally occurring norditerpenoid belonging to the abietane class [1]. It is characterized by a C19 molecular framework (C19H28O2) with a molecular weight of 288.4 g/mol . This compound is distinguished from standard abietane diterpenoids by the absence of a methyl group at the C-18 position (a 'nor' feature), which defines its unique structural identity and is a key determinant of its potential biological and physicochemical properties [1].

Why 18-Rabieta-8,11,13-triene-4,15-diol Cannot Be Substituted by Common Abietane Diterpenoid Analogs


The procurement of 18-Rabieta-8,11,13-triene-4,15-diol cannot be satisfied by substituting it with common abietane diterpenoid analogs due to its unique 18-nor structural feature. This compound, isolated from sources like Larix kaempferi, possesses a C19 skeleton lacking a methyl group at C-18, a modification that distinguishes it from the more prevalent C20 abietane diterpenoids such as abieta-8,11,13-triene-15,18-diol [1][2]. This structural variation is a critical driver of differential biological activity and physicochemical behavior, which is not replicated by its more common C20 counterparts. Therefore, substituting this specific norditerpenoid with a non-nor analog would compromise the validity of any structure-activity relationship study or reference standard application.

Quantitative Differentiation Evidence for 18-Rabieta-8,11,13-triene-4,15-diol Selection


Structural Differentiation: The 18-Nor Feature and Its Impact on Molecular Properties

18-Rabieta-8,11,13-triene-4,15-diol is a 19-carbon norditerpenoid, distinct from the more common 20-carbon abietane diterpenoids such as abieta-8,11,13-triene-15,18-diol [1]. This '18-nor' feature results in a lower molecular weight (288.4 g/mol) and a predicted density of 1.083 g/cm3 . In contrast, the analog abieta-8,11,13-triene-15,18-diol has a molecular weight of 302.5 g/mol and a predicted density of 1.1 g/cm3 . The calculated difference in molecular weight is 14.1 g/mol, reflecting the absence of a methylene group.

Natural Product Chemistry Diterpenoid Research Structure-Activity Relationship

Stability and Storage Conditions for Long-Term Research Viability

For research and reference standard applications, the long-term stability of 18-Rabieta-8,11,13-triene-4,15-diol is a critical procurement consideration. Vendor datasheets specify storage conditions of -20°C for powder (3-year stability) and -80°C for solutions (6-month stability) . While comparable data for specific analogs like 18-nor-abieta-8,11,13-triene-4,7alpha-diol is not readily available in the public domain, these conditions are a standard benchmark for maintaining the integrity of complex natural product reference materials.

Compound Storage Reference Standard Management Laboratory Procurement

Co-occurrence Profile: Evidence of Specific Biological Context from Larix kaempferi Cones

The isolation context of 18-Rabieta-8,11,13-triene-4,15-diol provides crucial differentiation for researchers focused on chemotaxonomy or natural product discovery. The compound was isolated from the cones of Larix kaempferi, alongside a specific set of diterpenes including its regioisomer 18-nor-abieta-8,11,13-triene-4,7alpha-diol and the C20 analogs abieta-8,11,13-triene-15,18-diol and abieta-8,11,13-triene-7alpha,18-diol [1]. This co-occurrence pattern is unique to L. kaempferi cones and is not reported for other Pinaceae species or plant parts. In contrast, abieta-8,11,13-triene-15,18-diol has a broader distribution, also being found in Pinus luchuensis cones [2].

Phytochemistry Chemotaxonomy Natural Product Isolation

Primary Application Scenarios for 18-Rabieta-8,11,13-triene-4,15-diol Based on Evidence


Reference Standard for Norditerpenoid Identification and Quantification

Due to its defined structure and isolation from a specific natural source [1], 18-Rabieta-8,11,13-triene-4,15-diol is ideally suited as a reference standard for analytical chemistry applications. Its use is critical for the accurate identification and quantification of norditerpenoids in complex matrices, such as plant extracts from Pinaceae species, using techniques like HPLC-MS or GC-MS. The availability of vendor-specified storage conditions ensures its long-term viability for this purpose.

Chemotaxonomic and Phytochemical Fingerprinting of Larix and Pinus Species

Researchers conducting chemotaxonomic studies or quality control of botanical materials from Larix kaempferi or related species will find this compound indispensable. Its specific co-occurrence with other diterpenes in L. kaempferi cones [1] makes it a precise marker for authenticating this plant material and distinguishing it from other sources. Procurement is essential for building comprehensive chemical fingerprint libraries and validating the botanical origin of herbal products.

Fundamental Research into Structure-Activity Relationships of Diterpenoids

In medicinal chemistry and pharmacology, the 18-nor structural feature of this compound is a key point of differentiation [1]. It serves as a valuable molecular probe in structure-activity relationship (SAR) studies aimed at understanding how the absence of a C-18 methyl group influences the biological activity of abietane diterpenoids. Its procurement enables controlled experiments to compare its effects with those of its C20 analogs, advancing the rational design of novel bioactive molecules.

Validation of Synthetic Routes for Norditerpenoid Analogs

For organic chemists developing synthetic methodologies for complex diterpenoids, this compound serves as an authentic sample for method validation. Comparing a synthesized sample against this natural isolate via NMR and MS [1] provides definitive proof of a successful synthetic route. This application is critical for groups engaged in the total synthesis of natural products or the generation of novel diterpenoid libraries for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18-Rabieta-8,11,13-triene-4,15-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.